molecular formula C17H19ClO4S B15167955 1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene CAS No. 568572-14-5

1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene

Cat. No.: B15167955
CAS No.: 568572-14-5
M. Wt: 354.8 g/mol
InChI Key: NQEGRFAEDYQFCT-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene is a complex organic compound with a unique structure that includes both chloroethoxy and sulfonyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-(2-chloroethoxy)benzene with 4-(propan-2-yl)oxybenzene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound.

Scientific Research Applications

1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene involves its interaction with specific molecular targets. The chloroethoxy and sulfonyl groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethoxy)benzene: Shares the chloroethoxy group but lacks the sulfonyl group.

    4-(Propan-2-yl)oxybenzene-1-sulfonyl chloride: Contains the sulfonyl group but lacks the chloroethoxy group.

Uniqueness

1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene is unique due to the combination of both chloroethoxy and sulfonyl groups on the benzene ring, which imparts distinct chemical and biological properties not found in the individual components.

Properties

CAS No.

568572-14-5

Molecular Formula

C17H19ClO4S

Molecular Weight

354.8 g/mol

IUPAC Name

1-(2-chloroethoxy)-4-(4-propan-2-yloxyphenyl)sulfonylbenzene

InChI

InChI=1S/C17H19ClO4S/c1-13(2)22-15-5-9-17(10-6-15)23(19,20)16-7-3-14(4-8-16)21-12-11-18/h3-10,13H,11-12H2,1-2H3

InChI Key

NQEGRFAEDYQFCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCCCl

Origin of Product

United States

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